Bienvenue dans la boutique en ligne BenchChem!

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

Medicinal Chemistry Structural Biology Structure-Activity Relationship (SAR)

This unsymmetrical benzofuran-urea derivative (C₁₉H₂₀N₂O₃, MW 324.38) features a 3-hydroxypropyl spacer and ortho-tolyl urea terminus—a substitution pattern absent from the published P2Y₁ antagonist literature and the Bayer lipoxygenase inhibitor patents. It provides a structurally orthogonal scaffold for property-focused SAR cascades exploring how linker regiochemistry and aryl substitution govern receptor binding kinetics, logP, and solubility. Not functionally interchangeable with the 2-hydroxypropyl regioisomer (CAS 2034493-20-2) or meta/para-tolyl analogs.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 1448052-37-6
Cat. No. B2644271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea
CAS1448052-37-6
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H20N2O3/c1-13-6-2-4-8-15(13)21-19(23)20-11-10-16(22)18-12-14-7-3-5-9-17(14)24-18/h2-9,12,16,22H,10-11H2,1H3,(H2,20,21,23)
InChIKeyHJBILUBRTVUDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea (CAS 1448052-37-6): Structural Identity and In-Class Positioning for Research Procurement


1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea (CAS 1448052-37-6) is a synthetic unsymmetrical urea derivative with molecular formula C₁₉H₂₀N₂O₃ and molecular weight 324.38 g/mol . It incorporates a benzofuran heterocycle linked via a 3-hydroxypropyl spacer to an o-tolyl-substituted urea terminus. This compound belongs to the broader class of benzofuran-urea hybrids, which have been explored in both academic and patent literature for anti-inflammatory activity via lipoxygenase inhibition [1] and as P2Y₁ purinergic receptor antagonists [2]. Critically, this specific substitution pattern—3-hydroxypropyl linker and ortho-tolyl urea—is distinct from more commonly catalogued regioisomers and analogs, and the procurement decision should not assume functional interchangeability with close structural neighbors.

Why 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea Cannot Be Interchanged with Other Benzofuran-Urea Analogs Without Loss of Structural Fidelity


In the benzofuran-urea chemical space, small structural modifications produce discrete molecular entities with non-overlapping property profiles. The target compound's 3-hydroxypropyl chain position, the ortho-methyl orientation on the tolyl ring, and the resulting intramolecular hydrogen-bonding geometry collectively govern its solution conformation, solubility behavior, and target recognition potential . The closest catalogued comparators—the regioisomer 1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea (CAS 2034493-20-2), the phenyl analog lacking the methyl group, and the meta-tolyl isomer—each alter the spatial arrangement of key pharmacophoric elements. Prior benzofuran-urea structure-activity relationship (SAR) studies have established that both linker regiochemistry and aryl substitution position profoundly influence receptor binding potency [1][2]. These findings preclude generic one-for-one substitution in any experiment requiring reproducible, position-specific molecular interactions.

Quantitative Differentiation Evidence: 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea vs. Closest Structural Analogs


Regioisomeric Linker Position: 3-Hydroxypropyl vs. 2-Hydroxypropyl Differentiates Hydrogen-Bonding Geometry and Conformational Flexibility

The target compound positions the hydroxyl group on the third carbon of the propyl linker (3-hydroxypropyl), whereas its closest commercial regioisomer, 1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea (CAS 2034493-20-2), bears the hydroxyl at the second carbon adjacent to the benzofuran ring . This one-carbon shift alters the distance between the hydrogen-bond donor (OH) and the benzofuran core: in the 3-hydroxypropyl isomer, the OH is separated from the benzofuran by two methylene units (~2.5 Å extension), while in the 2-hydroxypropyl isomer, the OH is directly adjacent to the benzofuran ring . In the P2Y₁ antagonist SAR series, linker length variation between benzofuran and urea groups resulted in potency differences exceeding 10-fold (measured by inhibition of ADP-mediated platelet aggregation) [1]. Although direct head-to-head data for these specific two compounds are absent from the public literature, the established SAR principle demonstrates that linker regiochemistry is a potency-determining parameter in this chemotype.

Medicinal Chemistry Structural Biology Structure-Activity Relationship (SAR)

Ortho-Tolyl vs. Phenyl Substitution: Steric Bulk and Conformational Restriction at the Urea Terminus

The o-tolyl group (ortho-methylphenyl) on the target compound introduces a steric ortho-substituent adjacent to the urea NH. The phenyl analog, 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-phenylurea, lacks this methyl group, resulting in lower rotational barrier around the N-aryl bond . In the o-tolyl derivative, the ortho-methyl group sterically destabilizes the coplanar conformation of the aryl ring relative to the urea plane, enforcing a twisted ground-state geometry. Published crystal structures of related o-tolyl ureas show dihedral angles of 45–60° between the aryl ring and the urea plane, compared to near-planar (0–15°) geometries for unsubstituted phenyl ureas [1]. This conformational restriction directly impacts the spatial orientation of the urea NH hydrogen-bond donors, which are critical for target protein interaction. In the benzofuran-urea P2Y₁ antagonist series, aryl substitution at the urea terminus was a key SAR variable modulating potency [2].

Medicinal Chemistry Molecular Recognition Conformational Analysis

Ortho-Tolyl vs. Meta-Tolyl Urea Substitution: Regioisomeric Methyl Placement Alters Molecular Shape and Potential Binding Interactions

Among tolyl-substituted urea analogs, the position of the methyl group (ortho, meta, or para) determines both steric and electronic properties. The target compound's ortho-methyl group exerts both a steric effect (adjacent to urea NH) and a weak electron-donating inductive effect. The meta-tolyl analog, 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(m-tolyl)urea, places the methyl group in a position that does not directly interact with the urea moiety, eliminating the steric constraint on aryl-urea conformation . In published SAR studies on urea-based inhibitors, the shift from ortho to meta substitution on the terminal aryl ring has been shown to alter IC₅₀ values by factors of 2–20× across various target classes [1]. The benzofuran-urea P2Y₁ series specifically demonstrated that aryl substitution pattern (position and nature) was a key determinant of antagonist potency, though exact fold-differences for o-tolyl vs. m-tolyl were not explicitly reported [2].

Medicinal Chemistry Isosterism Pharmacophore Modeling

Hydrogen-Bond Donor and Acceptor Capacity: Differentiation from Tetrahydropyran-Substituted Analog for Solubility and Target Engagement Profiling

The target compound possesses two hydrogen-bond donors (urea NH and secondary alcohol OH) and three hydrogen-bond acceptors (urea C=O, benzofuran O, and alcohol O) . In contrast, the tetrahydropyran-substituted analog, 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034342-80-6), replaces the aromatic o-tolyl ring with a saturated oxane ring, reducing the H-bond donor count by one (no aryl NH donor character) and fundamentally altering the logP and aqueous solubility profile . This difference is critical for applications requiring specific solubility or permeability characteristics, as the o-tolyl urea contributes both aromatic hydrophobicity and a geometrically constrained H-bond donor, whereas the tetrahydropyran analog provides aliphatic character with distinct solubility properties.

Physicochemical Profiling Drug-Likeness Solubility Prediction

Class-Level Evidence: Benzofuran-Urea Scaffold as Privileged Chemotype for Lipoxygenase Inhibition (Patent Data)

The benzofuran-urea chemotype has been validated as a pharmacophore for lipoxygenase inhibition in patents from Bayer AG (SK-281817-B6), where specific N-(3-benzofuranyl)urea derivatives demonstrated activity against acute and chronic inflammatory processes [1]. While the patent does not contain explicit IC₅₀ data for the specific 3-hydroxypropyl-o-tolyl substitution pattern of the target compound, it establishes that the benzofuran-urea connectivity is a biologically active scaffold, and that substitution at both the benzofuran ring and the urea terminus modulates anti-inflammatory potency [1]. The target compound's unique combination of 3-hydroxypropyl linker and o-tolyl substitution represents a structurally distinct entry within this patent-defined chemical space that has not been exhaustively characterized.

Inflammation Lipoxygenase Inhibition Patent Analysis

Class-Level Evidence: Benzofuran-Urea Scaffold as P2Y₁ Receptor Antagonist Platform (Peer-Reviewed Data)

Benzofuran-substituted urea derivatives were identified as novel P2Y₁ receptor antagonists by GlaxoSmithKline researchers (Thalji et al., 2010), with SAR studies demonstrating that modifications to both the benzofuran ring and the urea terminus produced compounds with improved potency for inhibiting ADP-mediated platelet aggregation [1]. The study established that the benzofuran-urea scaffold is a viable starting point for developing antithrombotic agents. The target compound shares the core benzofuran-urea architecture but differs in its specific substitution pattern (3-hydroxypropyl linker and o-tolyl terminus) from the compounds profiled in the publication. This structural distinction is significant because the publication's SAR data show that potency is highly sensitive to both linker composition and aryl substitution on the urea [1].

Antithrombotic Research P2Y₁ Receptor Platelet Aggregation

Optimal Research and Procurement Application Scenarios for 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea (CAS 1448052-37-6)


Structure-Activity Relationship (SAR) Expansion of Benzofuran-Urea P2Y₁ Antagonists

Researchers building upon the P2Y₁ antagonist chemotype established by Thalji et al. can deploy the target compound as a structurally distinct permutation combining a 3-hydroxypropyl linker with an o-tolyl urea terminus. This substitution pattern has not been profiled in the published P2Y₁ literature, making it a candidate for novel SAR exploration. The compound's additional hydrogen-bond donor (secondary alcohol) and sterically constrained o-tolyl group may confer differentiated receptor binding kinetics compared to previously characterized analogs .

Lipoxygenase Pathway Investigation with Non-Direct-Linked Benzofuran-Urea Scaffolds

The Bayer patent family (SK-281817-B6 and equivalents) establishes benzofuran ureas as validated lipoxygenase inhibitors. The target compound's 3-hydroxypropyl spacer introduces a connectivity not exemplified in the original patent claims, offering potential for improved solubility, altered target engagement kinetics, or novel intellectual property around linker-modified benzofuran anti-inflammatory agents .

Physicochemical Property Profiling of Ortho-Substituted Aryl Urea Compound Libraries

For medicinal chemistry groups systematically evaluating the impact of aryl substitution on physicochemical properties (logP, solubility, permeability), the target compound provides a well-defined entry point. Its o-tolyl group offers a quantifiable steric and electronic perturbation relative to phenyl and meta-tolyl comparators. This makes it suitable for inclusion in property-focused screening cascades where conformational restriction of the terminal aryl ring is hypothesized to correlate with specific ADME outcomes .

Benzofuran-Containing Fragment and Scaffold-Hopping Library Design

Academic and industrial groups building benzofuran-focused screening libraries can use the target compound as a representative member of the 3-hydroxypropyl-linked subseries. Its structural orthogonality to both the 2-hydroxypropyl regioisomer series and the N-(3-benzofuranyl)urea series makes it a valuable diversity element for fragment-based and scaffold-hopping campaigns aimed at discovering novel bioactive benzofuran derivatives .

Quote Request

Request a Quote for 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.